N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a difluorobenzene ring and a chloromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with 3-chloro-4-methoxyaniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups on the benzene ring.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted derivatives of the original compound.
Oxidation Reactions: Oxidized forms of the sulfonamide group.
Coupling Reactions: Biaryl compounds formed through the coupling of the difluorobenzene ring with other aromatic rings.
Scientific Research Applications
Chemistry: N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide is used as a building block in organic synthesis. It is employed in the development of new materials and the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the design of new pharmaceuticals and bioactive molecules.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its unique chemical structure makes it a candidate for drug development, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide
- N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonyl chloride
Comparison: N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide is unique due to the presence of both the difluorobenzene and sulfonamide groups. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability. Compared to similar compounds, it may exhibit different biological activities and reactivity profiles, making it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF2NO3S/c1-20-13-5-2-8(6-10(13)14)17-21(18,19)9-3-4-11(15)12(16)7-9/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFPDNASYGPFAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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